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Cat. No.: B7895656

Get Quote

A Bifunctional Linker-Scaffold for Targeted Protein
Degradation
Executive Summary

6-(4-Bromo-2-fluorophenoxy)hexan-1-amine (referred to herein as BFPH-Amine) is a
heterobifunctional chemical building block designed for medicinal chemistry applications. It
features a 4-bromo-2-fluorophenoxy moiety (a halogenated aryl ether warhead precursor)
linked via a flexible C6-alkyl chain to a primary amine.

This molecule serves as a critical "hub" intermediate.[1] The aryl bromide functionality allows
for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to generate complex protein-
binding ligands, while the primary amine serves as a conjugation handle for E3 ligase ligands
(e.g., Thalidomide, VHL) or other functional reporters. Its specific fluorination pattern enhances
metabolic stability and modulates the lipophilicity of the resulting bioactive compounds.[2]

Chemical Identity & Physicochemical Profile[2][3][4][5]
[6]
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Property Specification
IUPAC Name 6-(4-Bromo-2-fluorophenoxy)hexan-1-amine
Molecular Formula C12H17BrFNO
Molecular Weight 290.18 g/mol

Not widely listed (Custom Synthesis); Analog:
CAS Number

1343290-10-7 (Cl analog)

Colorless to pale yellow oil (free base) or white
Appearance .

solid (HCI salt)

- Soluble in DMSO, DMF, MeOH, DCM; Low

Solubility S

solubility in water (free base)

~10.5 (Primary Amine), Phenolic ether is non-
pKa (Calc.) o

ionizable

~3.2 (Lipophilic due to hexyl chain and aryl
LogP (Calc.) (Lipop Y Y

halide)

Structural Analysis

o Warhead Precursor (Aryl Bromide): The C-Br bond is activated for oxidative addition by
Pd(0) catalysts. The ortho-fluorine atom exerts an electronic effect (inductive withdrawal),
slightly deactivating the ring towards electrophilic aromatic substitution but stabilizing the
ether linkage against metabolic cleavage.

» Linker (Hexyl Chain): The 6-carbon aliphatic chain provides optimal spatial separation
(approx. 7-9 A) between the target protein ligand and the E3 ligase, a critical parameter for
forming stable Ternary Complexes in PROTAC design.

e Anchor (Primary Amine): A high-nucleophilicity handle ready for amide coupling, reductive
amination, or click-chemistry functionalization (via conversion to azide).

Synthetic Pathways

The synthesis of BFPH-Amine must avoid the self-polymerization of the alkyl halide and amine.
Therefore, a Protecting Group Strategy is required.
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Protocol A: The Gabriel Synthesis Approach (Scalable)

This method uses phthalimide as a masked amine equivalent, preventing side reactions during
the alkylation step.

o Alkylation:

[¢]

Reagents: 4-Bromo-2-fluorophenol (1.0 eq), N-(6-bromohexyl)phthalimide (1.1 eq), K2COs
(2.0 eq).

Solvent: DMF or Acetonitrile.

[¢]

Conditions: 60—80°C, 12 h.

[¢]

o

Mechanism: SN2 displacement of the alkyl bromide by the phenoxide anion.

o

Intermediate: 2-(6-(4-bromo-2-fluorophenoxy)hexyl)isoindoline-1,3-dione.

o Deprotection (Hydrazinolysis):

[¢]

Reagents: Hydrazine hydrate (NH2NH2-H20) (3-5 eq).

Solvent: Ethanol/THF.

o

Conditions: Reflux, 4 h.

o

[¢]

Workup: Cool, filter off phthalhydrazide byproduct, concentrate, and purify via acid-base
extraction.

Protocol B: The Mitsunobu Approach (Mild Conditions)

Ideal for small-scale, high-precision synthesis to avoid harsh base/heat.
e Coupling:

o Reagents: 4-Bromo-2-fluorophenol, N-Boc-6-aminohexanol, PPhs, DIAD (Diisopropyl
azodicarboxylate).

o Solvent: THF (anhydrous).
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o Conditions: 0°C to RT, 12 h.

o Intermediate:tert-Butyl (6-(4-bromo-2-fluorophenoxy)hexyl)carbamate.
o Deprotection:

o Reagents: TFA/DCM (1:4) or 4M HCI in Dioxane.

o Result: Quantitative yield of the amine salt.

K2CO3, DMF

SN2 Alkylation
\"» Phthalimide Intermediate
/ (Stable Ether) E{OH, Reflux
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P (Target)
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(Deprotection)

Click to download full resolution via product page

Figure 1: Scalable synthesis route via Gabriel amine synthesis, ensuring exclusive formation of

the primary amine without over-alkylation.

Reactivity & Functionalization Matrix

BFPH-Amine is designed for Divergent Synthesis. It allows researchers to lock in the E3 ligase
end first, or the Target Protein end first, depending on the stability of the moieties.

A. Amine-Directed Reactivity (The "Anchor")

The primary amine is the attachment point for the E3 ligase ligand (e.g., Pomalidomide-acid or
VHL-acid).

o Amide Coupling: Reacts with carboxylic acids using HATU/DIPEA.

» Reductive Amination: Reacts with aldehydes (using NaBH(OACc)s) to form secondary amines

(common in VHL linkers).
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» |Isocyanate/NCS: Reacts with Thiophosgene to form isothiocyanates for covalent lysine
targeting.

B. Bromide-Directed Reactivity (The "Warhead Builder")

The aryl bromide is a "latent” functional group. It is stable during amide coupling but reactive
under metal catalysis.

¢ Suzuki-Miyaura Coupling: Reacts with aryl boronic acids/esters (Pd(dppf)Clz, K2COs) to build
biaryl pharmacophores.

¢ Buchwald-Hartwig Amination: Reacts with amines to form aniline derivatives (common in
kinase inhibitors).

e Sonogashira Coupling: Reacts with terminal alkynes to extend the rigid scaffold.

Application in PROTAC Design

In PROTAC development, BFPH-Amine acts as a pre-assembled Linker-Fragment conjugate.
Logic Flow:

o Library Generation: A library of "Warheads" is generated by coupling various aryl boronic
acids to the Bromine end of BFPH-Amine.

» E3 Conjugation: These intermediates are then coupled to a standard E3 Ligase binder (e.g.,
Thalidomide-COOH).

» Screening: The resulting PROTACSs are screened for degradation efficiency (DC50, Dmax).
Why the Fluorine? The 2-fluoro substituent is not cosmetic. In medicinal chemistry:

o Conformation: It restricts rotation of the ether bond via steric clash with the alkyl chain,
potentially pre-organizing the linker.

¢ Metabolism: It blocks oxidative metabolism at the ortho position (a common metabolic soft
spot in phenyl ethers).
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Figure 2: Modular assembly logic for PROTACs using BFPH-Amine. The scaffold allows
independent optimization of the target ligand via cross-coupling.

Handling & Stability Protocols

» Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The free amine absorbs
CO:z from air (forming carbamates); store as the HCI or TFA salt for long-term stability.

 Light Sensitivity: Aryl bromides can undergo photolytic debromination over long periods.
Protect from direct light.
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Safety: Treat as a potential skin sensitizer and irritant. Use standard PPE (gloves, goggles,
fume hood).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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